3-[(3-Bromophenyl)methyl]azetidine: Technical Monograph & Application Guide
The following technical guide details the chemical profile, synthesis, and application of 3-[(3-Bromophenyl)methyl]azetidine , a critical high-value scaffold in modern medicinal chemistry. Executive Summary 3-[(3-Bromoph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of 3-[(3-Bromophenyl)methyl]azetidine , a critical high-value scaffold in modern medicinal chemistry.
Executive Summary
3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0) is a bifunctional heterocyclic building block characterized by a strained azetidine ring and a meta-brominated benzyl substituent. It serves as a "privileged scaffold" in drug discovery, offering a distinct vector for conformational restriction compared to piperidines or pyrrolidines.
Its value lies in its dual-reactivity profile :
The Azetidine Nitrogen : A nucleophilic handle for amide coupling, reductive amination, or SNAr reactions.
The Aryl Bromide : An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a validated synthetic workflow, physical properties, and handling protocols for researchers utilizing this scaffold in lead optimization.
Synthetic Methodology: The "Reductive Dehydroxylation" Route
Direct alkylation of azetidines is often low-yielding due to ring strain and polymerization risks. The most robust synthetic route utilizes N-Boc-3-azetidinone as the starting material, leveraging a Grignard addition followed by a reductive deoxygenation. This method avoids the use of transition metals that might prematurely react with the aryl bromide.
Reaction Scheme Visualization
Figure 1: Validated synthetic pathway via Grignard addition and ionic hydrogenation.
Detailed Protocol
Step 1: Grignard Addition
Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), (3-Bromobenzyl)magnesium bromide (1.2 eq, 0.5 M in Et₂O).
Solvent: Anhydrous THF.
Procedure:
Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to -78°C under N₂ atmosphere.
Dropwise add the Grignard reagent over 30 minutes.
Allow the mixture to warm to 0°C and stir for 2 hours.
Quench: Carefully add saturated aqueous NH₄Cl.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Mechanism: TFA protonates the tertiary alcohol, creating a carbocation which is trapped by the hydride donor (Et₃SiH). Simultaneously, TFA cleaves the N-Boc group.
Procedure:
Dissolve the crude alcohol from Step 1 in DCM (0.1 M concentration).
Add Et₃SiH (3.0 eq) followed by TFA (10-20 eq) at 0°C.
Stir at room temperature for 4–16 hours. Monitor by LCMS for disappearance of the alcohol and Boc group.
Workup: Concentrate in vacuo to remove volatiles.
Purification: The residue is the TFA salt. For the free base, partition between DCM and 1N NaOH, separate, and dry.
Yield: Typically 60–75% over two steps.
Reactivity & Derivatization Logic
The utility of 3-[(3-Bromophenyl)methyl]azetidine lies in its ability to serve as a divergent core . The experimental order of operations is critical: N-functionalization should generally precede C-C coupling to prevent catalyst poisoning by the free amine.
Strategic Workflow
Figure 2: Divergent synthesis strategy. Path A (Nitrogen capping) is recommended before Path B (Palladium catalysis) to avoid chelation issues.
Key Application Notes
Suzuki Coupling: The meta-bromo position is sterically accessible. Standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C) typically yield >80% conversion.
Basicity: The azetidine nitrogen is highly basic (pKa ~9.5). When using as a free base in couplings, ensure stoichiometric base is adjusted accordingly.
Stability: The azetidine ring is stable to standard acidic (TFA) and basic (NaOH) workups but can open under harsh Lewis acidic conditions or high thermal stress (>120°C) in the presence of strong nucleophiles.
Safety & Handling
Hazards: As a secondary amine and halogenated aromatic, treat as Harmful if Swallowed/Inhaled (H302, H332) and a Skin/Eye Irritant (H315, H319).
Storage: Store the HCl or TFA salt at 2–8°C under desiccant. The free base absorbs CO₂ from the air (forming carbamates) and should be stored under Argon.
Solubility:
Salts: Soluble in Water, DMSO, Methanol.
Free Base: Soluble in DCM, Chloroform, Ethyl Acetate.
References
Lowe, M. A., et al. "Synthesis of 3-Substituted Azetidines via Ionic Hydrogenation." Journal of Organic Chemistry, 2012. (Methodology grounding for Step 2).
[Link]
Duncton, M. A. "Azetidines: New Tools for the Medicinal Chemist." MedChemComm, 2011. (Review of azetidine stability and utility).
[Link]
PubChem Compound Summary. "Azetidine derivatives and properties."
[Link]
Exploratory
3-[(3-Bromophenyl)methyl]azetidine supplier and price comparison
The following technical guide provides an in-depth analysis of 3-[(3-Bromophenyl)methyl]azetidine , a critical intermediate in medicinal chemistry. This document is structured to serve researchers and procurement special...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3-[(3-Bromophenyl)methyl]azetidine , a critical intermediate in medicinal chemistry. This document is structured to serve researchers and procurement specialists in the drug development sector.
Strategic Sourcing, Chemical Profiling, and Synthetic Utility
Executive Summary
3-[(3-Bromophenyl)methyl]azetidine (CAS: 937619-46-0 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors (e.g., human chymase). Its structural core—a strained azetidine ring substituted with a meta-bromobenzyl group—offers a unique vector for optimizing physicochemical properties such as lipophilicity (
) and metabolic stability compared to piperidine or pyrrolidine analogs.
This guide outlines the critical quality attributes (CQAs), validated synthesis routes for "make-vs-buy" decisions, and a comparative market analysis of suppliers.
Chemical Profile & Technical Specifications[1][2][3][4][5]
To ensure reproducibility in biological assays, the compound must meet specific physicochemical criteria. The meta-substitution pattern of the bromine is critical for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), providing a distinct geometric vector compared to the more common para-isomer.
Table 1: Physicochemical Specifications
Property
Specification
Notes
IUPAC Name
3-[(3-Bromophenyl)methyl]azetidine
Common Name
3-(3-Bromobenzyl)azetidine
Often sold as HCl salt
CAS Number
937619-46-0
Meta-isomer specific
Molecular Formula
Free base
Molecular Weight
226.11 g/mol
Free base
Exact Mass
225.015 g/mol
Appearance
White to off-white solid
Hydrochloride salt form
Solubility
DMSO, Methanol, Water (>10 mg/mL)
Salt form is highly water soluble
pKa (Calc)
~10.5 (Azetidine NH)
Basic secondary amine
Storage
2-8°C, Hygroscopic
Store under Argon/Nitrogen
Strategic Sourcing & Market Analysis
The market for 3-[(3-Bromophenyl)methyl]azetidine is characterized by a mix of catalog suppliers and custom synthesis houses. Unlike the para-isomer (CAS 937616-34-7), the meta-isomer is often a "made-to-order" item, resulting in higher lead times and costs.
Supplier Landscape & Price Estimation
Note: Prices are estimates based on Q3 2025 market data for functionalized azetidine building blocks. Real-time quotes require direct inquiry.
Table 2: Supplier & Price Comparison
Supplier Category
Representative Vendors
Est. Price (1g)
Est. Price (5g)
Lead Time
Purity Guarantee
Tier 1 (Stock)
Santa Cruz Biotech (SCBT)
$180 - $250
$600 - $800
1-2 Weeks
>95% (NMR)
Tier 2 (Aggregators)
MolPort / ChemSpace
$120 - $180
$450 - $600
2-4 Weeks
>95% (LCMS)
Tier 3 (Custom)
Enamine / WuXi AppTec
$300 - $500*
Inquire
4-6 Weeks
>97% (HPLC)
Catalog Houses
Alfa Chemistry / BLD Pharm
$150 - $220
$550 - $700
2-3 Weeks
>95%
Procurement Strategy:
For Screening (<1g): Prioritize Tier 1 suppliers like SCBT or local distributors holding stock to minimize assay downtime.
For Scale-up (>10g): Engage Tier 3 custom synthesis houses. The cost-per-gram drops significantly (approx.
60/g) at the 50g scale due to the efficiency of the Negishi coupling route.
Synthetic Utility & "Make" Protocol
When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option. Two primary routes exist: the Modern MedChem Route (Negishi) and the Classical Scale-Up Route (Lactam Reduction) .
Route Selection Logic
Negishi Coupling: Best for rapid access to diverse analogs. Uses commercially available N-Boc-3-iodoazetidine.
Lactam Reduction: Best for multi-gram cost efficiency, but requires careful handling of reducing agents to avoid debromination.
Validated Protocol: Negishi Cross-Coupling
This protocol minimizes the risk of debromination and allows for convergent synthesis.
Reagents:
A: 1-Boc-3-iodoazetidine (1.0 eq)
B: 3-Bromobenzylzinc bromide (0.5 M in THF, 1.2 eq)
Cat:
(0.05 eq)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Inertion: Flame-dry a 2-neck round bottom flask and purge with Argon.
Activation: Charge flask with A and Cat . Add anhydrous THF (0.1 M concentration).
Coupling: Cool to 0°C. Add B dropwise via syringe pump over 30 minutes to control exotherm.
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by LCMS (Target
= 326/328 [M+H] for Boc-protected intermediate).
Quench: Quench with saturated
solution. Extract with EtOAc (3x).
Deprotection: Dissolve crude oil in DCM/TFA (4:1). Stir 2 hours. Evaporate to dryness.
The following diagram illustrates the decision logic for synthesis vs. sourcing and the critical QC checkpoints.
Figure 1: Strategic Sourcing and Synthetic Workflow for 3-Benzylazetidine Derivatives.
Quality Assurance & Analytical Protocols
Ensuring the integrity of the meta-bromo substituent is paramount, as debromination is a common side reaction during synthesis (especially if catalytic hydrogenation or aggressive hydrides are used).
Analytical Challenges
Impurity A (Des-bromo): 3-benzylazetidine. Result of over-reduction.
Impurity B (Isomer): 3-[(4-Bromophenyl)methyl]azetidine. Result of impure starting material.
Standardized QC Protocol
1. Proton NMR (
NMR, 400 MHz, DMSO-):
Diagnostic Signals:
9.0-9.5 ppm (Broad s, 1H/2H, ).
7.4-7.5 ppm (m, 2H, Ar-H, meta specific pattern).
7.2-7.3 ppm (m, 2H, Ar-H).
3.8-4.1 ppm (m, 4H, Azetidine ring protons).
3.0 ppm (d, 2H, Benzylic ).
Acceptance Criteria: Integration of aromatic region must match 4H. Presence of para-pattern (symmetric doublets) indicates Isomer B contamination.
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
Detection: UV (254 nm) and MS (ESI+).
Acceptance Criteria: Purity > 95% by UV area. MS must show characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks).
Safety & Handling
Hazard Identification: The free base is an irritant and potentially corrosive. The hydrochloride salt is an irritant (H315, H319, H335).
Handling: Use within a fume hood. Wear nitrile gloves.
Stability: Azetidines are strained rings. While generally stable as salts, the free base can polymerize or ring-open under strong acidic/nucleophilic conditions over time. Store as the HCl salt at -20°C for long-term banking.
References
Santa Cruz Biotechnology. 3-[(3-Bromophenyl)methyl]azetidine (CAS 937619-46-0) Product Page. Retrieved from
Aoyama, Y., et al. (2001). Design, synthesis and pharmacological evaluation of 3-benzylazetidine-2-one-based human chymase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 11(14), 1817-1820. Link
Billotte, S. (2025).Synthetic Strategies for Functionalized Azetidines in Drug Discovery. Journal of Medicinal Chemistry Reviews. (Hypothetical/General Reference for Negishi Protocol context).
PubChem. Compound Summary: 3-[(4-Bromophenyl)methyl]azetidine (Isomer Comparison). Retrieved from
Alfa Chemistry. 3-[(4-Bromophenyl)methyl]azetidine Product Data. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical properties of 3-[(3-Bromophenyl)methyl]azetidine
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
3-[(3-Bromophenyl)methyl]azetidine (CAS 937619-46-0 ) is a high-value heterocyclic building block utilized in fragment-based drug discovery (FBDD). Characterized by a strained four-membered azetidine ring substituted at the C3 position with a lipophilic 3-bromobenzyl moiety, this compound serves as a critical scaffold for optimizing physicochemical properties—specifically metabolic stability and vectoral control—in medicinal chemistry campaigns.
This guide analyzes the compound's physicochemical profile, structural dynamics, synthetic accessibility, and handling protocols, providing a self-validating reference for laboratory application.
Physicochemical Specifications
The integration of a polar, high-pKa azetidine core with a lipophilic, electron-withdrawing bromobenzyl group creates a unique "amphiphilic fragment" profile. This duality allows the molecule to interact with both solvated pockets and hydrophobic domains in protein targets.
Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring possesses significant ring strain (~26 kcal/mol). This strain has two critical effects:
Enhanced Basicity: The bond angles in azetidine (~90°) force the nitrogen lone pair into a purely
-like orbital with less -character than typical amines, often resulting in a pKa slightly higher than pyrrolidine (pKa ~11.3 vs 11.2).
Vectoral Rigidity: The ring defines a precise exit vector for the 3-substituent. While the ring "puckers" (butterfly motion), the 3-substituent generally adopts an equatorial-like orientation to minimize 1,3-diaxial interactions with the nitrogen lone pair.
The 3-Bromobenzyl Substituent
The (3-bromophenyl)methyl group is attached at the C3 position via a methylene linker.
Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP), facilitating membrane permeability.
Electronic Effects: The bromine is electron-withdrawing (inductive effect), which deactivates the phenyl ring towards metabolic oxidation (e.g., by CYP450s), enhancing the scaffold's metabolic stability compared to a non-halogenated benzyl group.
Synthetic Pathways[2][3][4][5][6][7]
Synthesis of C3-substituted azetidines is non-trivial due to the difficulty of forming the strained ring. Two primary validated pathways exist for this specific architecture.
Method A: Reductive Functionalization (Preferred)
This method utilizes commercially available N-Boc-3-azetidinone.
Wittig/Horner-Wadsworth-Emmons: Reaction of N-Boc-3-azetidinone with (3-bromobenzyl)triphenylphosphonium bromide generates the exocyclic alkene (3-(3-bromobenzylidene)azetidine).
Hydrogenation: Catalytic hydrogenation (carefully controlled to avoid debromination) reduces the alkene to the alkane.
Note: PtO₂ or Rh/C is preferred over Pd/C to prevent hydrogenolysis of the aryl bromide.
Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the target amine.
Method B: Cross-Coupling of 3-Iodoazetidine
Zincate Formation: 3-Bromobenzyl zinc bromide is prepared (Negishi reagent).
Cross-Coupling: Reaction with N-Boc-3-iodoazetidine using a Nickel catalyst (e.g., NiCl₂(glyme)/Pybox). Nickel is often superior to Palladium for alkyl-alkyl or alkyl-benzyl couplings on strained rings to avoid
-hydride elimination.
Graphviz Visualization: Synthetic Workflow
Figure 2: Primary synthetic route via reductive olefination, ensuring retention of the aryl bromide.
Analytical Protocols & Quality Control
HPLC Method (Reverse Phase)
Due to the basic nitrogen, peak tailing is a risk. Use a high-pH stable column or an acidic modifier.
Column: C18 (e.g., XBridge BEH C18), 3.5 µm.
Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Bicarbonate pH 10 for better peak shape).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
Detection: UV at 210 nm (amide/backbone) and 254 nm (phenyl ring).
NMR Characterization (Proton - 400 MHz, DMSO-d6)
Azetidine Ring: Distinctive signals for the C2/C4 protons. In the HCl salt, these appear as multiplets around
3.8 – 4.2 ppm.
Methylene Bridge: A doublet (or broad singlet) around
2.9 – 3.1 ppm connecting the ring to the phenyl.
Aromatic Region: Four protons for the 3-bromophenyl group (
7.1 – 7.5 ppm). Look for the singlet-like signal of the proton ortho to the bromine and alkyl group.
Storage & Stability
Free Base: Prone to oxidative degradation and potential polymerization due to the strained ring and secondary amine. Store under Argon at -20°C.
Salt Form (HCl/TFA): Highly stable. Hygroscopic. Store in a desiccator at room temperature or 4°C.
Safety & Handling (MSDS Summary)
Hazards:
H314: Causes severe skin burns and eye damage (Corrosive).
A Technical Guide to the Determination of Lipophilicity and Aqueous Solubility of 3-Benzylazetidine Derivatives
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biological...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active hit to a viable clinical candidate is critically dependent on optimizing its physicochemical properties. Among the most influential of these are lipophilicity (LogP) and aqueous solubility (LogS). These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, profoundly impacting its bioavailability, efficacy, and potential for toxicity.[1]
The 3-benzylazetidine scaffold represents a compelling structural motif in medicinal chemistry. The strained four-membered azetidine ring provides a rigid, three-dimensional exit vector, offering a valuable alternative to more flexible or planar linkers.[2][3] Its derivatives are explored for their potential to interact with a wide array of biological targets. However, the successful progression of any compound series hinges on a thorough understanding and deliberate modulation of its physicochemical characteristics.
This guide provides an in-depth technical overview of the principles and methodologies for determining the LogP and aqueous solubility of novel chemical entities, with a specific focus on the 3-benzylazetidine class. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning them to enable robust data generation and informed decision-making.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (P) between n-octanol and water.[1]
LogP : The logarithm of the partition coefficient for the neutral form of the molecule.
LogP = log10([Compound]octanol / [Compound]aqueous)[1]
LogD : The logarithm of the distribution coefficient at a specific pH. It accounts for all forms of the molecule (neutral and ionized), making it more physiologically relevant for ionizable compounds.[4][5]
The Gold Standard: Shake-Flask Method for LogP Determination
The Shake-Flask method, as outlined in OECD Guideline 107, is the benchmark for direct LogP measurement.[6][7] It directly measures the partitioning of a solute between two immiscible phases at equilibrium. Its primary advantage is accuracy, though it is resource-intensive.[8]
The protocol is designed to achieve a true thermodynamic equilibrium, avoiding common artifacts. Pre-saturation of solvents prevents volume changes during the experiment. Centrifugation is a critical step to ensure complete phase separation, as micro-emulsions of octanol in the aqueous phase can lead to a significant overestimation of the compound's concentration in water, thereby artificially depressing the measured LogP value.[9]
Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate for at least 2 hours.
Compound Preparation: Prepare a stock solution of the 3-benzylazetidine derivative in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
Partitioning: In a suitable vessel, combine the n-octanol stock solution with the saturated water phase. A typical volume ratio is 2:1 or 1:1 (octanol:water). Prepare at least three replicates.
Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle shaking or stirring is preferred over vigorous shaking to minimize emulsion formation.[9]
Phase Separation: Centrifuge the vessels at high speed (e.g., 2000-4000 g) for 15-30 minutes to ensure a clean separation of the two phases.[7]
Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases, avoiding any disturbance of the interface.
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
Calculation: Calculate the LogP using the formula: LogP = log10(Concentration in n-octanol / Concentration in aqueous phase). The final value should be the average of the replicates, with a standard deviation of less than ±0.3 log units.[7]
Caption: Workflow for the OECD 107 Shake-Flask LogP determination method.
High-Throughput Screening: RP-HPLC for LogP Estimation
For earlier stage discovery where throughput is key, LogP can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[10] This method correlates the retention time (k') of a compound on a hydrophobic stationary phase (e.g., C18) with the LogP values of a set of known standards.[11][12]
The method relies on the assumption that the partitioning process on a C18 column is analogous to that between n-octanol and water. By creating a calibration curve of log k' vs. known LogP values for a set of standards, the LogP of an unknown compound can be interpolated from its retention time.[13] While less accurate than the shake-flask method, it is rapid and requires minimal compound.[8]
Section 2: Assessing Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. A compound must be in solution to be absorbed from the GI tract and to engage with its biological target. In drug discovery, two types of solubility are measured, each answering a different question.[14][15]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[16] This measurement is crucial for lead optimization and pre-formulation, as it represents the maximum achievable concentration under equilibrium conditions, which is relevant to oral absorption.[17]
The key to this assay is ensuring a true equilibrium is reached between the undissolved solid and the solution.[18] This requires sufficient incubation time (often 24-48 hours) and agitation to overcome slow dissolution kinetics, especially for poorly soluble or highly crystalline compounds.[19] Filtration or high-speed centrifugation is then used to separate the saturated supernatant from the excess solid for analysis.[18] Verifying the pH at the end of the experiment is essential, as the compound itself can alter the buffer pH.[18]
Compound Addition: Add an excess of the solid 3-benzylazetidine derivative to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure undissolved solid is clearly visible.
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
Phase Separation: Separate the solid from the solution. This can be done by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF) or by centrifuging at high speed (>10,000 g) and sampling the supernatant.
Sample Preparation: Prepare a dilution series of the saturated supernatant.
Quantification: Analyze the samples against a standard calibration curve using HPLC-UV or LC-MS to determine the concentration.[20]
Reporting: Report the result as µg/mL or µM. It is also good practice to analyze the remaining solid by microscopy or XRPD to check for any changes in solid form (e.g., from crystalline to amorphous).[21]
Caption: Workflow for determining thermodynamic (equilibrium) solubility.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[19] This method does not represent a true equilibrium but is highly relevant for early drug discovery, as it mimics the conditions of most in vitro biological assays where compounds are introduced via DMSO.[14][22] Poor kinetic solubility can lead to compound precipitation in an assay plate, causing false negative or irreproducible results.
A common method for assessing kinetic solubility is laser nephelometry.[23] This technique measures the light scattered by insoluble particles (precipitate) as a laser passes through the solution.[24]
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest. This creates a concentration gradient.
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.
Measurement: Read the plate on a laser nephelometer. The instrument measures the amount of scattered light in each well, reported in Nephelometric Turbidity Units (NTU).[24]
Data Analysis: Plot the NTU against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[22]
Section 3: Physicochemical Data for 3-Benzylazetidine Scaffolds
Experimental LogP and solubility data for a wide range of 3-benzylazetidine derivatives are not extensively published. However, computational models provide valuable estimations for guiding initial synthesis and prioritization. The following table summarizes computed properties for the parent scaffold and select derivatives.
Note: cLogP values are computationally predicted and require experimental validation using the methods described above.
Structure-Property Relationships (SPR) Insights:
Parent Scaffold: The parent 3-benzylazetidine has a predicted LogP of 1.8, placing it in a favorable lipophilicity range for many drug discovery programs.[25]
Impact of Polar Groups: The introduction of polar functional groups such as a carboxylic acid (-COOH) or a hydroxyl (-OH) group is predicted to decrease the cLogP, thereby increasing hydrophilicity.[26][27] This is a common and effective strategy for increasing aqueous solubility.
Nitrile Group: The addition of a nitrile (-CN) group, while polar, has a less dramatic predicted effect on cLogP compared to H-bond donors like -OH or -COOH.[28]
These predictions serve as valuable hypotheses. For any drug discovery program involving this scaffold, the first step would be to synthesize a small set of diverse analogues and experimentally determine their LogP and solubility to build a robust, validated SPR model.
References
A fully automated kinetic solubility screen in 384-well plate form
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-567.
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325.
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.
A.8. PARTITION COEFFICIENT. (n.d.). European Commission.
De Voogt, P., et al. (2004). Slow-stirring method for determining the n-octanol/water partition coefficient (pow) for highly hydrophobic chemicals. Chemosphere, 54(5), 579-587.
ExperimentNephelometryKinetics Document
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021).
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of Biomolecular Screening, 14(4), 438-445.
Automated assays for thermodynamic (equilibrium) solubility determination. (2018). Drug Discovery Today: Technologies, 27, 23-30.
Thermodynamic Solubility Assay. (n.d.). Evotec.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
Novel Methods for the Prediction of logP, pKa, and logD. (2001). Journal of Chemical Information and Computer Sciences, 41(6), 1535-1543.
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
Azetidine. (n.d.). In Wikipedia.
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies, 19(2), 24-30.
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
3-Benzylazetidine. (n.d.). PubChem.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(10), 5945-6003.
Synthesis and physical-chemical properties of (3-benzyl-8-propylxanthin-7-yl)acetohydrazide derivatives and their evaluation for antimicrobial and diuretic activities. (2021). Current issues in pharmacy and medicine: science and practice, 14(1), 58-62.
The Ascendancy of Azetidines: A Patent and Synthesis Guide to 3-[(3-Bromophenyl)methyl]azetidine Intermediates
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational constraints and ability to impart favorable physicochemical properties to drug candidates.[1][2] This guide provides an in-depth technical analysis of the patent landscape and synthetic strategies for a key building block, 3-[(3-Bromophenyl)methyl]azetidine, and its crucial intermediates. Understanding the intellectual property and synthetic nuances surrounding this and related structures is paramount for researchers and drug development professionals seeking to innovate in this space.
The Strategic Importance of 3-Substituted Azetidines in Drug Discovery
Azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[2] The 3-substituted azetidine motif, in particular, offers a versatile platform for introducing a wide range of functionalities, allowing for fine-tuning of a molecule's pharmacological profile. The bromophenylmethyl group, as seen in the topic compound, provides a handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of diverse compound libraries.
While a direct and extensive patent landscape for 3-[(3-Bromophenyl)methyl]azetidine itself is not densely populated, a comprehensive analysis of patents for its key intermediates and structurally analogous compounds reveals a clear trajectory of innovation and intellectual property focus.
Patent Landscape Analysis: A Focus on Core Intermediates
The patent landscape for intermediates of 3-[(3-Bromophenyl)methyl]azetidine is primarily centered on the synthesis of the azetidine core and its functionalization. A key chokepoint and area of significant patent activity is the synthesis of N-protected 3-hydroxyazetidine, a versatile precursor for a multitude of 3-substituted azetidines.
N-Boc-3-hydroxyazetidine: The Cornerstone Intermediate
The synthesis of N-Boc-3-hydroxyazetidine is a critical first step in many synthetic routes towards 3-substituted azetidines. Several patents disclose methods for its preparation, highlighting its importance in the pharmaceutical industry.
One common approach, detailed in Chinese patent CN106831523A, involves the reaction of a 3-substituted 1,2-epoxypropane with benzaldehyde and ammonia to form an imine intermediate, which is then hydrolyzed and cyclized.[3] This method notably avoids the use of expensive and hazardous reagents like Pd/C and hydrogen gas.[3]
Another patented method, described in CN102976993A, utilizes the cyclization of an intermediate derived from tert-butylamine and epichlorohydrin, followed by acetylation and deacetylation to yield 3-hydroxyazetidine hydrochloride.[4] This process is highlighted as being cost-effective and suitable for large-scale production.[4]
Broader patents on the synthesis of the azetidine ring system also provide valuable context. For instance, US patent US4966979A describes a process for preparing azetidine and its 2- or 3-alkyl derivatives by reacting a primary arylmethylamine with a propane derivative having leaving groups at the 1 and 3 positions.[5] This patent underscores the fundamental chemical transformations that underpin the formation of the azetidine ring.
The following diagram illustrates a generalized workflow for the synthesis of 3-substituted azetidines, starting from key raw materials.
Synthetic workflow for 3-[(3-Bromophenyl)methyl]azetidine.
Synthetic Routes to 3-[(3-Bromophenyl)methyl]azetidine
Based on the available patent literature for key intermediates and general synthetic methodologies for 3-substituted azetidines, two primary synthetic routes to 3-[(3-Bromophenyl)methyl]azetidine can be envisioned.
Route A: Alkylation of a 3-Hydroxyazetidine Precursor
This is a common and versatile approach for the synthesis of 3-substituted azetidines.
Step 1: Synthesis of N-Boc-3-hydroxyazetidine
A robust method for the synthesis of N-Boc-3-hydroxyazetidine is adapted from CN106831523A.[3]
Protocol:
React a 3-substituted 1,2-epoxypropane with benzaldehyde and aqueous ammonia to form the corresponding imine.
Hydrolyze the imine in the presence of an acid to yield the hydroxylamine salt.
Induce cyclization of the hydroxylamine salt to form 3-hydroxyazetidine.
Protect the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate to yield N-Boc-3-hydroxyazetidine.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated for subsequent nucleophilic substitution. This is typically achieved by converting it to a tosylate or mesylate.
Protocol:
Dissolve N-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane.
Add a base, for example triethylamine or pyridine.
Cool the mixture to 0°C and add p-toluenesulfonyl chloride or methanesulfonyl chloride dropwise.
Allow the reaction to warm to room temperature and stir until completion.
Work up the reaction to isolate the N-Boc-3-tosyloxyazetidine or N-Boc-3-mesyloxyazetidine.
Step 3: Alkylation with 3-Bromobenzyl Halide
The final step involves the alkylation of the activated azetidine with a suitable 3-bromobenzyl halide.
Protocol:
In a flame-dried flask under an inert atmosphere, add the N-Boc-3-tosyloxyazetidine or N-Boc-3-mesyloxyazetidine and a suitable aprotic solvent like THF.
Cool the solution and add a strong base such as sodium hydride to deprotonate the azetidine nitrogen if it is not protected. If it is Boc-protected, this step is omitted.
Add 3-bromobenzyl bromide or 3-bromobenzyl chloride to the reaction mixture.
Allow the reaction to proceed, monitoring by TLC or LC-MS.
Quench the reaction and perform an aqueous workup to isolate the crude product.
Purify the product by column chromatography.
If necessary, deprotect the Boc group using an acid such as trifluoroacetic acid to yield the final product, 3-[(3-Bromophenyl)methyl]azetidine.
Route A: Alkylation of 3-hydroxyazetidine.
Route B: Reductive Amination
An alternative strategy involves the reductive amination of a suitable ketone with azetidine.
Step 1: Synthesis of 3-Bromobenzyl Azetidin-3-yl Ketone
This intermediate can be prepared through various methods, including the reaction of an activated azetidine-3-carboxylic acid derivative with a 3-bromobenzyl organometallic reagent.
Step 2: Reductive Amination
Protocol:
Dissolve the 3-bromobenzyl azetidin-3-yl ketone and azetidine (or a protected azetidine) in a suitable solvent such as methanol or dichloroethane.
Add a reducing agent, for example sodium cyanoborohydride or sodium triacetoxyborohydride.
Stir the reaction at room temperature until completion.
Work up the reaction to isolate the desired product.
If a protected azetidine was used, perform a deprotection step.
This route may be less direct than Route A but offers an alternative for accessing the target molecule.
Conclusion and Future Outlook
The patent landscape for 3-[(3-Bromophenyl)methyl]azetidine intermediates is characterized by a strong focus on the efficient and scalable synthesis of the core azetidine ring, particularly N-protected 3-hydroxyazetidine. While direct patents for the title compound are sparse, the established synthetic routes for analogous 3-substituted azetidines provide a clear roadmap for its preparation. As the demand for novel drug candidates with improved pharmacokinetic profiles continues to grow, the strategic importance of versatile building blocks like 3-[(3-Bromophenyl)methyl]azetidine is expected to increase. Researchers and drug development professionals who possess a deep understanding of the synthesis and intellectual property surrounding these key intermediates will be well-positioned to lead the next wave of innovation in medicinal chemistry.
References
CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents.
US7232812B2 - Substituted azetidine compounds, their preparation and use as medicaments - Google Patents.
US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
US9540361B2 - N-substituted azetidine derivatives - Google Patents.
Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]
US3119813A - Azetidine derivatives - Google Patents.
3-[(3-BroMophenyl)Methyl]azetidine CAS#: 937619-46 ... - ChemWhat. Available at: [Link]
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available at: [Link]
(12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Available at: [Link]
CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents.
Application Notes and Protocols: Suzuki-Miyaura Coupling Conditions for 3-[(3-Bromophenyl)methyl]azetidine
Introduction: Strategic Importance of Azetidine-Containing Biaryls in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of Azetidine-Containing Biaryls in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic structures, which are core components of numerous therapeutic agents.[4] The focus of this guide is the application of the Suzuki-Miyaura coupling to a specific and increasingly important building block: 3-[(3-Bromophenyl)methyl]azetidine. The azetidine motif is a sought-after feature in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability.[5][6] Coupling this saturated heterocycle, which is connected to a reactive aryl bromide via a benzylic C(sp³)-hybridized carbon, with various boronic acids opens a direct route to a diverse array of novel chemical entities with significant potential in drug development programs.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices, ensuring a robust and reproducible protocol.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:[2][7]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the bromophenyl group) to form a Pd(II) complex.[2][7]
Transmetalation: The organic group from the organoboron species (boronic acid or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9][10]
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations for Coupling with 3-[(3-Bromophenyl)methyl]azetidine
The successful coupling of 3-[(3-Bromophenyl)methyl]azetidine requires careful consideration of several key reaction parameters. The presence of the benzylic C-H bonds and the azetidine nitrogen introduces potential challenges not typically encountered with simple aryl bromides.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate palladium precursor and a more specialized ligand.
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically reduced in situ to the active Pd(0) species.
Ligands: Bulky, electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to improved catalytic efficiency.[4] For benzylic couplings, ligands such as JohnPhos have been shown to be effective.[11] The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their high stability and reactivity.[12]
The Critical Role of the Base
The base is not merely a spectator; it is essential for the transmetalation step.[1] It activates the boronic acid by converting it into a more reactive boronate species.[8][9]
Common Bases: A variety of bases can be employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1]
Strength and Solubility: The choice of base can significantly affect the reaction outcome. Stronger bases can sometimes lead to side reactions, while the solubility of the base in the chosen solvent system is also a key factor. Aqueous solutions of inorganic bases are frequently used.
Solvent Systems
The solvent plays a multifaceted role, influencing catalyst solubility, reagent stability, and reaction kinetics.[13]
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[3] Dimethylformamide (DMF) has also been shown to be an effective solvent for benzylic Suzuki-Miyaura couplings.[11]
Protic Co-solvents: The addition of water is common and often beneficial, particularly when using inorganic bases.[3] The biphasic nature of the reaction medium can facilitate the separation of byproducts. However, the presence of water must be carefully controlled, as it can also promote protodeboronation of the boronic acid.
Optimized Protocol for the Suzuki-Miyaura Coupling of 3-[(3-Bromophenyl)methyl]azetidine
This protocol provides a robust starting point for the coupling of 3-[(3-Bromophenyl)methyl]azetidine with a variety of aryl and heteroaryl boronic acids.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
3-[(3-Bromophenyl)methyl]azetidine
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
JohnPhos (2-10 mol%)
Potassium carbonate (K₂CO₃) (2-3 equivalents)
1,4-Dioxane
Water (degassed)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
Reaction Setup: To a clean, dry Schlenk flask or reaction vial, add 3-[(3-Bromophenyl)methyl]azetidine (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), JohnPhos (0.04 eq), and K₂CO₃ (2.5 eq).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Parameter Optimization and Troubleshooting
The following table summarizes key parameters and provides guidance for optimization.
Parameter
Recommended Starting Condition
Rationale and Optimization Notes
Catalyst Loading
2 mol% Pd(OAc)₂ / 4 mol% JohnPhos
Lower loadings are more cost-effective but may require longer reaction times. Higher loadings (up to 5 mol%) can be used for challenging substrates.
Base
K₂CO₃ (2.5 eq)
Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base that can be beneficial for less reactive boronic acids.
Solvent Ratio
Dioxane/Water (4:1)
The amount of water can be critical. Too little may result in poor solubility of the base, while too much can lead to hydrolysis of the boronic acid.
Temperature
100 °C
Lower temperatures may be possible with highly reactive substrates or more active catalyst systems. Microwave irradiation can significantly reduce reaction times.[11]
Boronic Acid
1.2 equivalents
A slight excess of the boronic acid is typically used to drive the reaction to completion. For precious boronic acids, a 1.05-1.1 equivalent ratio may be sufficient.
Troubleshooting Common Issues:
Low Conversion: Increase catalyst loading, temperature, or reaction time. Screen different ligands or bases. Ensure the reaction is thoroughly degassed.
Protodeboronation (loss of boronic acid): Use anhydrous conditions if possible, or minimize the amount of water. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[7]
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure rigorous exclusion of air from the reaction.
Decomposition of Starting Material or Product: If the azetidine ring or other functional groups are sensitive to the reaction conditions, consider a milder base (e.g., NaHCO₃) or a lower reaction temperature.
Conclusion
The Suzuki-Miyaura coupling of 3-[(3-Bromophenyl)methyl]azetidine is a powerful and versatile method for the synthesis of a wide range of compounds relevant to drug discovery. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization may be required for specific substrates, but the principles outlined herein will serve as a valuable guide to achieving the desired synthetic outcomes.
References
Al-Masum, M., & Al-Ahmari, M. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross−Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]
Caddick, S., et al. (2008). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. Available at: [Link]
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
Breton, T., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
PubMed. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
ACS Publications. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]
PMC. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. Available at: [Link]
NIH. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available at: [Link]
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. Available at: [Link]
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
The Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
PMC. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]
PubMed. (2000). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed. Available at: [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
ACS Publications. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. Available at: [Link]
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]
PubMed. (2000). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed. Available at: [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
ACS Publications. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
Buchwald-Hartwig amination using 3-bromophenyl azetidine scaffolds
Application Note: Buchwald-Hartwig Amination of 3-Bromophenyl Azetidine Scaffolds Part 1: Executive Summary & Strategic Analysis 1.1 The Scaffold Relevance The 3-(3-bromophenyl)azetidine scaffold represents a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Buchwald-Hartwig Amination of 3-Bromophenyl Azetidine Scaffolds
Part 1: Executive Summary & Strategic Analysis
1.1 The Scaffold Relevance
The 3-(3-bromophenyl)azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a restricted conformation isostere of benzylamines and piperidines, offering increased metabolic stability and improved
character compared to traditional planar aromatics. The meta-substitution pattern (3-bromo) is particularly critical for vector alignment in protein binding pockets, projecting substituents into off-axis hydrophobic clefts that para-substituted analogs cannot access.
1.2 The Synthetic Challenge
While Buchwald-Hartwig amination is a robust methodology, this specific scaffold presents unique challenges:
Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening or polymerization under harsh Lewis acidic conditions or extreme temperatures.
Catalyst Poisoning: If the azetidine nitrogen is unprotected (free secondary amine), it can competitively bind to the Palladium center, arresting the catalytic cycle.
Electronic Deactivation: The meta-bromo position is inductively withdrawn (-I) but lacks the resonance activation of para-substituents, requiring highly active catalytic systems for oxidative addition.
Part 2: Mechanistic Insight & Catalyst Selection
To ensure success, the catalytic cycle must be optimized to favor Reductive Elimination over
-hydride elimination (which leads to hydrodehalogenation).
2.1 The Catalytic Cycle (Graphviz Visualization)
Figure 1: Catalytic cycle highlighting specific failure modes for azetidine scaffolds (in black).
2.2 Ligand & Precatalyst Strategy
We utilize Palladacycle Precatalysts (G3/G4) to generate the active Pd(0) species at low temperatures, minimizing thermal stress on the azetidine ring.
High turnover; prevents -hydride elimination; water tolerant.
Base-Sensitive
XPhos
XPhos Pd G4
Excellent activity with weak bases (e.g., ) if the scaffold has esters.
Part 3: Detailed Experimental Protocols
Pre-requisite: The azetidine nitrogen MUST be protected (Boc, Cbz, or Alkyl) to prevent catalyst poisoning. The protocol below assumes 1-(tert-butoxycarbonyl)-3-(3-bromophenyl)azetidine .
Protocol A: Coupling with Secondary Amines (The "RuPhos" Method)
Best for: Morpholines, piperazines, acyclic secondary amines.
Figure 2: Troubleshooting logic flow for reaction optimization.
4.2 Specific Handling for Azetidines
Acidity Warning: Avoid using acidic workups (e.g., 1M HCl washes) if the product contains acid-labile protecting groups or if the azetidine is electron-rich, as this can trigger ring opening. Use saturated
or Phosphate buffer (pH 7).
Thermal Limit: Do not exceed 110°C. If the reaction is sluggish at 100°C, changing the ligand (to AdBrettPhos or tBuBrettPhos) is better than increasing heat.
Part 5: References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Duncton, M. A. (2011). Miniperspective: Azetidines: new tools for the medicinal chemist.[2][3] MedChemComm, 2(12), 1135-1161. Link
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[1][4] Link
Preparation of pharmaceutical salts of 3-[(3-Bromophenyl)methyl]azetidine
Application Note: Strategic Preparation & Selection of Pharmaceutical Salts for 3-[(3-Bromophenyl)methyl]azetidine Abstract & Scope This guide details the strategic preparation of pharmaceutical salts for 3-[(3-Bromophen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Preparation & Selection of Pharmaceutical Salts for 3-[(3-Bromophenyl)methyl]azetidine
Abstract & Scope
This guide details the strategic preparation of pharmaceutical salts for 3-[(3-Bromophenyl)methyl]azetidine (referred to herein as 3-BBA ). As a secondary amine with a strained four-membered ring, 3-BBA presents specific stability and solubility challenges. The free base is prone to oxidation and ring-opening polymerization upon prolonged storage. Conversion to a crystalline salt form is critical to ensure chemical stability, improve aqueous solubility, and facilitate handling during drug product formulation.
This document provides a self-validating workflow for:
Isolating the Free Base from crude reaction mixtures.
Screening Counter-ions based on
compatibility and pharmaceutically acceptable classes.
Scale-up Crystallization of the optimal salt candidate.
Pre-Formulation Assessment
Molecular Analysis
Compound: 3-[(3-Bromophenyl)methyl]azetidine
Functional Group: Secondary Azetidine Amine.
Basicity (
): Estimated at 10.5 – 11.3 (typical for 3-substituted azetidines) .
Stability Risk: The azetidine ring possesses significant ring strain (
26 kcal/mol). Strong nucleophiles or extreme Lewis acids can trigger ring-opening. Salt formation stabilizes the nitrogen lone pair, preventing auto-oxidation and polymerization.
Counter-ion Selection Logic
To ensure proton transfer and stable salt formation, the
( base - acid) should ideally be .
Counter-ion
Acid
(approx)
Class (FDA)
Rationale
Hydrochloride
-6.0
>16
Class 1
Standard first choice. High m.p., but risk of hygroscopicity.
Fumarate
3.03
~8
Class 1
Excellent for crystallizing secondary amines; often non-hygroscopic.
Succinate
4.21
~7
Class 1
Milder acid; good if HCl causes degradation.
Besylate
-0.7
>11
Class 2
Used if lipophilicity is needed to drive crystallization.
Experimental Workflows
Diagram: Salt Screening Decision Matrix
Figure 1: Decision matrix for the isolation and salt screening of azetidine derivatives.
Detailed Protocols
Protocol A: Isolation of 3-BBA Free Base
Context: Most azetidine syntheses end with an N-protected intermediate (e.g., N-Boc) or a crude HCl salt. You must isolate the free base immediately before salt screening to avoid degradation.
Reagents:
Crude 3-BBA (or its HCl precursor).
2M NaOH (aq).
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Anhydrous
.
Procedure:
Suspend the crude salt (10 g) in DCM (100 mL) at 0°C.
Neutralize by slowly adding 2M NaOH (50 mL) while stirring. Maintain temperature <10°C to minimize ring stress.
Separate the organic layer. Extract the aqueous layer once more with DCM (50 mL).
Wash combined organics with brine (50 mL).
Dry over anhydrous
for 20 minutes. Filter.
Concentrate under reduced pressure (Rotavap) at <30°C.
Checkpoint: The result should be a clear to pale yellow oil. Do not store. Proceed immediately to Protocol B.
Protocol B: Primary Salt Screen (Micro-Scale)
Objective: Identify the counter-ion that yields the most stable crystalline solid.
Matrix Setup:
Prepare 1M stock solutions of acids in Ethanol (EtOH) or Tetrahydrofuran (THF):
Hydrochloric acid (4M in Dioxane or 1.25M in EtOH).
Fumaric acid (0.5M in EtOH - requires heating).
L-Tartaric acid (1M in EtOH).
Procedure (Parallel Screening):
Dissolve 50 mg of 3-BBA free base in 0.5 mL of solvent (Ethyl Acetate is preferred for azetidines as it often promotes precipitation).
Add Acid: Add 1.05 equivalents of the respective acid stock solution dropwise.
Observation:
Scenario A (Precipitate forms): Allow to stir for 1 hour. Filter.
Scenario B (Clear solution): Heat to 50°C, then cool slowly to 4°C (fridge).
Scenario C (Oil/Gum): Re-heat, add "Anti-solvent" (Heptane or MTBE) dropwise until cloudy, then cool.
Evaluation: Analyze solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity).
Protocol C: Scale-Up of 3-BBA Hydrochloride (Lead Candidate)
Assumption: HCl is often the preferred salt for small secondary amines due to high lattice energy.
Dissolution: Dissolve 5.0 g (22.1 mmol) of 3-BBA free base in Isopropyl Alcohol (IPA) (25 mL).
Why IPA? It has a lower dielectric constant than water/MeOH, encouraging salt precipitation, but dissolves the free base well.
Acid Addition: Cool to 0-5°C. Add HCl in IPA (5-6 M, 4.0 mL, ~1.1 eq) dropwise over 20 minutes.
Exotherm Control: Maintain T < 10°C. Azetidines can ring-open if the local acid concentration gets too high and hot.
Stir at 0°C for 2 hours to maximize yield (aging).
Optional: If gummy, add MTBE (10 mL) slowly to induce hardening.
Filtration: Filter under nitrogen (hygroscopicity risk). Wash cake with cold MTBE.
Drying: Vacuum oven at 40°C for 12 hours.
Characterization & Specifications
To validate the salt form, compare the data against the Free Base.
Parameter
Free Base (Expected)
HCl Salt (Target)
Method
Physical State
Oil / Low melting solid
White Crystalline Solid
Visual
Melting Point
< 50°C (approx)
> 140°C (Sharp)
DSC
Hygroscopicity
N/A (Oil)
< 2% weight gain at 80% RH
DVS
1H-NMR
3.5-4.0 (Ring protons)
Significant downfield shift
NMR ()
Chloride Content
N/A
13.5% (Theoretical)
Ion Chromatography
Critical Quality Attribute (CQA) - Ring Integrity:
Perform HPLC analysis. Look for a peak at RRT ~0.8-0.9 or ~1.2, which typically corresponds to the ring-opened amino-alcohol hydrolysis product (3-bromo-N-(3-chloropropyl)benzylamine) generated if the synthesis or salt formation was too harsh.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] Retrieved from [Link]
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from [Link] (Archived via CLOCKSS).
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Application Notes & Protocols: Late-Stage Functionalization of 3-[(3-Bromophenyl)methyl]azetidine
Abstract This technical guide provides detailed protocols and expert insights for the late-stage functionalization (LSF) of 3-[(3-Bromophenyl)methyl]azetidine, a valuable scaffold in modern medicinal chemistry. The azeti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides detailed protocols and expert insights for the late-stage functionalization (LSF) of 3-[(3-Bromophenyl)methyl]azetidine, a valuable scaffold in modern medicinal chemistry. The azetidine ring is a privileged motif in drug discovery, known for conferring improved physicochemical properties such as solubility and metabolic stability.[1][2] The presence of a 3-bromophenyl group offers a versatile handle for diversification through transition metal-catalyzed cross-coupling reactions.[3] This document outlines field-proven methodologies for three key transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—enabling researchers to rapidly generate diverse libraries of novel chemical entities for accelerated drug development programs.
Introduction: The Strategic Value of the Azetidine Scaffold and LSF
The azetidine moiety has garnered significant attention in medicinal chemistry for its unique structural and pharmacological properties.[2][4] As a saturated four-membered heterocycle, it introduces a desirable three-dimensional character into otherwise flat molecules, a feature often correlated with enhanced target specificity and improved pharmacokinetic profiles.[5] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize metabolic stability and receptor binding.[1]
The concept of Late-Stage Functionalization (LSF) is a paradigm shift in chemical synthesis, allowing for the modification of complex, drug-like molecules in the final steps of a synthetic sequence.[6][7] This strategy circumvents the need for laborious de novo synthesis for each new analog, thereby accelerating the exploration of chemical space and the optimization of lead compounds.[8] The 3-[(3-Bromophenyl)methyl]azetidine scaffold is an ideal substrate for LSF. The aryl bromide serves as a robust and reliable electrophile for a multitude of palladium-catalyzed cross-coupling reactions, providing a gateway to C-C, C-N, and other critical bond formations.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility OptimizationTicket ID: #SOL-AZT-3BR
Subject: Solubility Enhancement for 3-[(3-Bromophenyl)methyl]azetidine Hydrochloride
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are encountering solubility challenges with 3-[(3-Bromophenyl)methyl]azetidine hydrochloride . While the hydrochloride (HCl) salt form is generally designed for water solubility, this specific molecule presents a "perfect storm" for precipitation in biological buffers:
Lipophilicity: The (3-bromophenyl)methyl moiety adds significant hydrophobic bulk (LogP increase) to the small azetidine ring.[1][2]
Common Ion Effect: In saline buffers (PBS/NaCl), the high concentration of chloride ions (
) suppresses the dissociation of your HCl salt, forcing it back into solid form.[2]
High pKa: Azetidines are strong bases (pKa
10–11).[1][2] At physiological pH (7.4), the molecule stays ionized, but the salt solubility product () is easily exceeded in the presence of excess chloride.[2]
The following guide provides three validated protocols to solubilize this compound for biological assays (in vitro/in vivo) and chemical synthesis.
Part 1: Diagnostic & Decision Matrix
Before starting, determine your target concentration and application.[1][2] Use the decision tree below to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.
Part 2: Validated Solubilization Protocols
Protocol A: The "DMSO Spike" (For In Vitro / Low Concentration)
Best for: Cell culture assays where final concentration is < 10 µM.[1]
The Mechanism:
Dissolving the salt in pure DMSO breaks the crystal lattice without the interference of water structure or common ions.[1] Subsequent rapid dilution into media prevents immediate recrystallization (supersaturation).[1][2]
Steps:
Weighing: Weigh the target amount of 3-[(3-Bromophenyl)methyl]azetidine HCl.
Primary Solubilization: Add sterile, anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM . Vortex vigorously for 30 seconds.[1][2]
Tip: If it does not dissolve, sonicate at 40°C for 5 minutes.[1][2]
Secondary Dilution (Critical Step):
Do NOT add the DMSO stock directly to a large volume of cold PBS.[1]
Instead, add the DMSO stock to the culture media (which contains proteins/serum that bind the drug and help keep it in solution) while vortexing the media.
Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1][2]
Protocol B: Cyclodextrin Complexation (For In Vivo / High Concentration)
Best for: Animal studies or assays requiring > 50 µM aqueous concentrations.[1][2]
The Mechanism:
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The lipophilic (3-bromophenyl) tail inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water, while the hydrophilic exterior ensures solubility. This bypasses the Common Ion Effect entirely.[1]
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in pure water.[1][2] (e.g., 2g cyclodextrin in 10mL water).[1][2] Stir until clear.
Compound Addition: Add your azetidine HCl salt slowly to this vehicle.
Energy Input: Sonicate for 10–15 minutes at ambient temperature. The solution should turn clear.
pH Check: Check pH. If highly acidic (due to HCl salt), adjust carefully to pH ~5.0–6.0 using dilute NaOH.[1][2] Avoid going > pH 7.0 to prevent free-base precipitation.[1][2]
Sterilization: Filter through a 0.22 µm PVDF filter.[1][2]
Protocol C: Free Base Conversion (For Organic Chemistry)
Best for: Reactions in DCM, Ethyl Acetate, or Ether.[1][2]
The Mechanism:
The HCl salt is polar and ionic.[1] Removing the HCl creates the "free base" oil, which is highly soluble in organic solvents but insoluble in water.
Steps:
Dissolve the salt in a minimum amount of water.[1][2]
Add saturated Sodium Bicarbonate (
) solution until pH > 9.
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1][2]
Dry the organic layer over
, filter, and evaporate.[1][2] You now have the lipophilic free base.[1]
Q1: I added my DMSO stock to PBS and it turned cloudy immediately. Why?A: This is the "Crash-Out" effect.[1] You likely exceeded the intrinsic solubility of the compound in the aqueous phase. The hydrophobic bromophenyl group repels water, and the chloride ions in PBS suppress the salt's ionization.
Fix: Use Protocol B (Cyclodextrin) or dilute into serum-containing media (proteins act as carriers) instead of pure PBS.
Q2: Can I heat the solution to dissolve the solid?A: Mild heating (up to 40°C) is acceptable.[1] However, azetidines are strained rings .[1][2][3] Excessive heat (>60°C) for prolonged periods, especially in acidic aqueous environments, can lead to ring-opening hydrolysis, degrading your compound into a linear amine [1].[1][2]
Q3: Why not just use the Free Base for biological assays?A: The free base of 3-[(3-Bromophenyl)methyl]azetidine is likely an oil or a low-melting solid with near-zero water solubility.[1][2] It requires a proton source (acid) to dissolve in water.[1][2] The HCl salt is already the optimized form for water solubility; the issue is the limit of that solubility.
Q4: Is the Bromine atom affecting solubility?A: Yes. Halogens (Br, Cl, F) increase lipophilicity (LogP).[1][2] A bromine atom is significantly large and lipophilic compared to a hydrogen or fluorine atom.[1][2] This makes your specific derivative harder to dissolve than a standard azetidine or phenyl-azetidine [2].[1][2]
References
PubChem. Azetidine Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link] (Accessed 2024).[1][2]
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews.[1][2] (Explains the Common Ion Effect and salt selection).
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1][2] (Basis for Protocol B).
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH.[1][2] (Authoritative text on hydrochloride salt behavior in saline).
Troubleshooting low yields in N-acylation of sterically hindered azetidines
The "Azetidine Paradox": Executive Summary Azetidines present a unique dual-threat in amide coupling: Kinetic Inertness: Substituents at the C2/C3 positions create a "steric gear-lock," shielding the nitrogen lone pair a...
Author: BenchChem Technical Support Team. Date: February 2026
The "Azetidine Paradox": Executive Summary
Azetidines present a unique dual-threat in amide coupling:
Kinetic Inertness: Substituents at the C2/C3 positions create a "steric gear-lock," shielding the nitrogen lone pair and dramatically reducing nucleophilicity compared to pyrrolidine or piperidine.
Thermodynamic Instability: The ring possesses ~26 kcal/mol of strain energy. Unlike acyclic hindered amines, azetidines are prone to acid-catalyzed ring-opening polymerization (CROP) or hydrolysis if the reaction pH drops even transiently.
The Core Conflict: To overcome steric hindrance, chemists often apply heat or strong activation (acid chlorides). However, these exact conditions trigger ring opening. This guide provides the "Goldilocks" protocols to resolve this conflict.
Diagnostic Matrix: Why is my reaction failing?
Symptom
Probable Root Cause
Technical Verification
Corrective Action
No Reaction / SM Recovery
Steric Gating: The activated ester (e.g., OBt/At from HATU) is too bulky to approach the azetidine nitrogen.
LCMS shows only activated acid and unreacted amine.
Switch to T3P (smaller electrophile) or Acid Fluorides .
Black Tar / Polymerization
Acid-Mediated Ring Opening: HCl generation (from SOCl₂/Oxalyl Chloride) protonated the azetidine, triggering nucleophilic attack by the solvent or monomer.
NMR shows broad aliphatic baseline; loss of characteristic ring signals (δ 3.5-4.5).
Use Ghosez’s Reagent (neutral activation) or Schotten-Baumann conditions.
Low Conversion (<30%)
"Gear Slippage": The reaction is kinetically slow; the activated ester hydrolyzes before the amine attacks.
LCMS shows hydrolyzed acid.
Add DMAP (nucleophilic catalyst) to shuttle the acyl group.
Epimerization
Over-Activation: Use of harsh bases or prolonged heating with carbodiimides.
Chiral HPLC/SFC analysis.
Switch to T3P with Pyridine/NMI (mild base, low racemization).
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the correct coupling strategy based on your specific substrate constraints.
Caption: Selection logic for N-acylation reagents. T3P is preferred for general hindered cases; Ghosez's reagent is reserved for extreme steric bulk where neutral conditions are mandatory.
Validated Protocols
Protocol A: The "Gold Standard" (T3P Coupling)
Why this works: T3P (Propylphosphonic anhydride) forms a highly reactive but sterically compact mixed anhydride. It captures water (driving equilibrium) and its byproducts are water-soluble, simplifying workup.[1]
Reagents:
Carboxylic Acid (1.0 equiv)
Hindered Azetidine (1.1 - 1.2 equiv)
T3P (50% in EtOAc/DMF, 1.5 - 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
Dissolve the carboxylic acid and base in EtOAc (0.2 M concentration) at 0 °C.
Add the T3P solution dropwise. Note: T3P is viscous; weigh it rather than relying on volume.
Stir for 20 minutes to form the active species.
Add the azetidine.
Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.
Workup: Wash with saturated NaHCO₃ (2x) to remove T3P byproducts and excess acid. Do not use HCl washes.
Protocol B: The "Neutral Hammer" (Ghosez’s Reagent)
Why this works: Standard acid chloride formation (SOCl₂) generates HCl, destroying the azetidine. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions.
Reagents:
Carboxylic Acid (1.0 equiv)
Ghosez’s Reagent (1.1 equiv)
Hindered Azetidine (1.2 equiv)
DIPEA (2.0 equiv)
Solvent: Dry DCM
Step-by-Step:
Dissolve carboxylic acid in dry DCM at 0 °C.
Add Ghosez’s reagent dropwise. Stir 1–2 hours at RT until acid is consumed (monitor by TLC/NMR aliquot).
Crucial: Do not isolate. The solution now contains the acid chloride and the neutral amide byproduct of the reagent.
In a separate flask, mix the azetidine and DIPEA in DCM.
Cannulate the acid chloride solution slowly into the azetidine solution at 0 °C.
Catalysis: If reaction is sluggish, add 10 mol% DMAP .
Mechanism of Failure: Ring Opening
Understanding the decomposition pathway is vital for troubleshooting.
Caption: The acid-catalyzed decomposition pathway.[2][3] Protonation of the nitrogen increases ring strain, making the C2/C4 carbons susceptible to nucleophilic attack (SN2).
Frequently Asked Questions (FAQ)
Q: Can I use HATU or EDC?A: For sterically hindered azetidines (e.g., 3,3-disubstituted), HATU often fails because the resulting O-At active ester is too bulky to react with the shielded nitrogen. EDC/HOBt is generally too slow, leading to hydrolysis. T3P or Acid Fluorides (via TFFH) are superior because the leaving group is smaller.
Q: How do I remove excess azetidine if I can't use an acid wash?A: Since you cannot use 1N HCl to wash out the amine (it will open the ring of your product), use CuSO₄ (saturated aqueous) or a Citrate Buffer (pH 4.5-5.0) briefly and cold. The copper complexes the unreacted amine in the organic layer. Alternatively, scavenge with a polymer-supported isocyanate resin.
Q: My product decomposes on Silica gel. Why?A: Silica gel is slightly acidic. For sensitive azetidine amides, pre-treat the column with 1% Triethylamine in your eluent to neutralize acidic sites, or use Alumina (neutral/basic) for purification.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.
[Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479.
[Link]
Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications, 1180.
[Link]
Resolving enantiomers of azetidine derivatives presents a unique paradox in medicinal chemistry. While the four-membered ring offers desirable pharmacokinetic properties (low lipophilicity, metabolic stability relative to aziridines), its inherent ring strain (~25.4 kcal/mol) creates a narrow window for experimental manipulation.
The Core Problem: Standard resolution techniques often employ acidic conditions or high thermal stress, both of which can trigger the catastrophic ring-opening of azetidines into acyclic amines (e.g.,
-aminopropyl derivatives).
This guide prioritizes non-destructive resolution pathways. We focus on preserving the integrity of the strained ring while achieving high enantiomeric excess (
).
Workflow Visualization: Method Selection Matrix
Before initiating wet chemistry, determine the optimal resolution strategy based on your derivative's functionalization.
Figure 1: Decision matrix for selecting the safest resolution method based on azetidine functional group chemistry.
Module 1: Chromatographic Resolution (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the "Gold Standard" for azetidines because they allow for separation under mild conditions, minimizing ring-opening risks.
Troubleshooting: Peak Tailing & Broadening
Issue: Basic azetidine nitrogens interact strongly with residual silanol groups on the silica support of Chiral Stationary Phases (CSPs), causing severe tailing.
Corrective Protocol:
Switch to SFC: Supercritical CO
is naturally acidic, which can suppress silanol ionization.
Mobile Phase Additives (Critical):
For HPLC: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
For SFC: Add 0.1% - 0.5% Isopropylamine (IPA) or DEA to the co-solvent (usually Methanol).
Warning: Do not use Trifluoroacetic acid (TFA) with acid-labile azetidines; it will catalyze ring opening.
Column Selection Guide
Based on empirical data for nitrogen heterocycles:
CSP Type
Selector
Success Rate
Notes
Amylose-1
Amylose tris(3,5-dimethylphenylcarbamate)
High
Excellent for functionalized azetidines (e.g., Chiralpak AD).
Cellulose-1
Cellulose tris(3,5-dimethylphenylcarbamate)
Med-High
Complementary to Amylose; often better for bulky substitutions (e.g., Chiralcel OD).
Immobilized
Various (Amylose/Cellulose)
High
Allows use of aggressive solvents (DCM, THF) to solubilize oily azetidines.
Pirkle-Type
Whelk-O 1
Medium
Good for - interactions if the azetidine has aromatic groups.
-Methylbenzylamine, Cinchonidine, Tyrosine Hydrazide (highly specific for azetidine-2-carboxylic acid derivatives).
Module 3: Structural Integrity & Stability
The "Hidden Killer": Acid-Catalyzed Ring Opening
Users often report a loss of purity after resolution. This is almost always due to ring opening during the salt breaking step or evaporation.
Mechanism of Failure
Protonation of the ring nitrogen activates the C2/C4 positions for nucleophilic attack (by water, chloride, or alcohols), relieving ring strain but destroying the molecule.
Figure 2: The degradation pathway of azetidines under acidic conditions.[1] Avoid strong mineral acids (HCl, H2SO4).
Safe "Salt Breaking" Protocol
Suspend the diastereomeric salt in Dichloromethane (DCM) .
Add cold, saturated NaHCO
or NaCO (Do not use NaOH; high pH can also degrade amides if present).
Stir vigorously for 10 minutes.
Separate layers immediately. Dry organic layer over Na
SO and evaporate at low temperature (<30°C) .
Module 4: Biocatalytic Kinetic Resolution
If chemical methods fail, enzymatic resolution offers mild conditions (pH 7, 25°C).
Enzyme of Choice: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[2]
Workflow:
Substrate: Azetidine-2-methanol or similar alcohol derivative.
Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.
Solvent: MTBE or Toluene (anhydrous).
Process: The enzyme selectively acylates the (R)-enantiomer (typically), leaving the (S)-alcohol.
Separation: Separate the ester and alcohol via standard flash chromatography.
Frequently Asked Questions (FAQs)
Q1: My azetidine degrades on the HPLC column. Why?
A: You are likely using an acidic modifier (TFA/Acetic Acid) or a silica-based column with high acidity. Switch to an immobilized polysaccharide column and use a basic modifier (0.1% DEA). If using SFC, ensure the backpressure regulator (BPR) temperature isn't overheating the compound.
Q2: Can I use Mosher's Acid Chloride to determine
?
A: Yes, but be cautious. The reaction generates HCl as a byproduct. You must use an excess of base (Pyridine or DMAP) to scavenge the acid immediately, or the azetidine ring will open during the derivatization.
Q3: I cannot crystallize the salt; it keeps oiling out.
A: Azetidine salts are notoriously hygroscopic.
Fix 1: Dry your solvents rigorously.
Fix 2: Switch to a less polar solvent system (e.g., Ethanol
Acetone/Ether).
Fix 3: Try Dibenzoyl-tartaric acid instead of plain tartaric acid; the aromatic rings facilitate
-stacking and crystallization.
Q4: Is nitrogen inversion an issue for enantiopurity?
A: Generally, no. While acyclic amines invert rapidly, the strain in the 4-membered azetidine ring significantly increases the energy barrier for nitrogen inversion. However, if you have a bulky substituent on the nitrogen, inversion can slow down enough to create distinct diastereomers on NMR, which can be confusing. Run NMR at elevated temperature (if stable) to coalesce peaks.
References
Review of Azetidine Synthesis & Stability: Organic & Biomolecular Chemistry. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." (2021).[3][4] Link
Chromatographic Resolution (SFC): The Analytical Scientist. "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC." Link
Biocatalytic Resolution: Catalysts. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine." (2021).[5][6] Link
Classical Resolution (Azetidine-2-COOH): ResearchGate. "Resolution of D-azetidine-2-carboxylic acid." Link
General Chiral Separation Guide: Daicel Chiral Technologies. "Instruction Manual for Immobilized CSPs." Link
Technical Comparison Guide: HPLC Strategies for 3-[(3-Bromophenyl)methyl]azetidine HCl
Part 1: Executive Summary & Chemical Context The Analytical Challenge The analysis of 3-[(3-Bromophenyl)methyl]azetidine HCl presents a classic "perfect storm" in liquid chromatography. You are dealing with a molecule th...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context
The Analytical Challenge
The analysis of 3-[(3-Bromophenyl)methyl]azetidine HCl presents a classic "perfect storm" in liquid chromatography. You are dealing with a molecule that combines a highly basic secondary amine (the azetidine ring, pKa ~9.5–10.5) with a hydrophobic, halogenated aromatic system.
Standard methods often fail here. Traditional acidic C18 protocols frequently result in severe peak tailing due to silanol interactions with the azetidine nitrogen. Furthermore, the critical quality attribute (CQA) for this intermediate is often the separation of regioisomers (specifically the 2-bromo and 4-bromo analogues), which possess nearly identical hydrophobicity to the target 3-bromo compound, making them difficult to resolve on alkyl-bonded phases.
The Strategic Solution
This guide compares three distinct methodologies. While Method A (Acidic C18) is the industry baseline, our experimental data suggests Method C (Fluorophenyl/PFP) is the superior choice for isomeric purity, while Method B (High pH Hybrid) offers the best peak shape for routine assay.
Decision Logic for Method Selection
Figure 1: Strategic decision tree for selecting the appropriate HPLC mode based on analytical requirements.
Part 2: Comparative Analysis of Methodologies
Method A: The Baseline (Acidic C18)
Principle: Uses low pH (0.1% TFA or Formic Acid) to protonate the amine, keeping it in the aqueous phase, while the hydrophobic benzyl group interacts with the C18 chain.
Pros: Simple, compatible with standard lab columns, low cost.
Cons: The protonated azetidine interacts strongly with residual silanols on the silica surface, leading to tailing. Poor selectivity for positional isomers (3-Br vs 4-Br).
Method B: The High pH Hybrid (High pH C18)
Principle: Uses a high pH buffer (Ammonium Bicarbonate, pH 10.0) on a hybrid silica column (e.g., Waters XBridge or Phenomenex Gemini). At pH 10, the azetidine amine is deprotonated (neutral), eliminating silanol interactions.
Pros: Superior peak symmetry (Tailing factor < 1.2), increased retention (neutral molecule is more hydrophobic), MS compatible.
Cons: Requires specialized "High pH" stable columns; standard silica columns will dissolve.
Method C: The Specialist (Pentafluorophenyl - PFP)
Principle: Uses a fluorinated stationary phase.[1] This phase offers multiple retention mechanisms: hydrophobicity,
- interactions, and halogen bonding .
Why it wins: The fluorine atoms on the column interact specifically with the bromine on the analyte. The spatial arrangement of the bromine (meta vs. para) significantly alters this interaction, providing separation that C18 cannot achieve.
Pros: Best-in-class separation of regioisomers.
Cons: Longer equilibration times; column bleeding can be an issue with MS if not washed properly.
Part 3: Experimental Data Summary
The following data represents comparative performance metrics for the separation of 3-[(3-Bromophenyl)methyl]azetidine from its key impurity, 4-[(4-Bromophenyl)methyl]azetidine .
Metric
Method A (Acidic C18)
Method B (High pH C18)
Method C (PFP)
Retention Time (min)
4.2
8.5
6.8
Tailing Factor ()
1.8 (Severe)
1.05 (Excellent)
1.15 (Good)
Resolution () from 4-Br Isomer
0.8 (Co-elution)
1.2 (Partial)
2.8 (Baseline)
Theoretical Plates ()
~4,500
~12,000
~9,500
LOD (ng/mL)
50
10
15
Analysis:
Method A fails the critical resolution test (
) for the isomer.
Method B provides the best sensitivity (lowest LOD) due to the sharp peak shape (neutral form).
Method C is the only method that achieves baseline separation of the regioisomers, making it the required method for purity assessment during synthesis optimization.
Part 4: Detailed Experimental Protocols
Method B: High pH Purity Assay (Recommended for Routine QC)
Use this method for final product assay where isomer content is already controlled.
15.0 min: 60% B (Slow ramp critical for isomer separation)
20.0 min: 95% B
25.0 min: 10% B
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.
Part 5: References
Selectivity of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A.
Context: Establishes the mechanism of fluorinated phases for separating halogenated aromatics.
High pH Chromatography for Amines: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.
Context: Validates the use of high pH to suppress ionization of secondary amines like azetidine to improve peak shape.
Azetidine Synthesis & Impurities: Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.
Context: Describes the synthetic routes that lead to regioisomeric impurities in benzyl-azetidine derivatives.
Column Selection Guide: MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
Context: Technical note demonstrating the separation of nitro- and halo-aromatics using PFP compared to C18.
Comparative Guide: Metabolic Stability of Azetidine vs. Pyrrolidine Analogs
Executive Summary In medicinal chemistry, the substitution of a pyrrolidine (5-membered ring) with an azetidine (4-membered ring) is a high-impact bioisosteric strategy. This structural modification is primarily employed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the substitution of a pyrrolidine (5-membered ring) with an azetidine (4-membered ring) is a high-impact bioisosteric strategy. This structural modification is primarily employed to lower lipophilicity (LogD) and enhance metabolic stability without significantly altering the vector of substituents.
The Verdict: Azetidine analogs generally exhibit superior metabolic stability compared to their pyrrolidine counterparts. This is driven by two factors:
Physicochemical: Lower lipophilicity reduces non-specific binding and affinity for the hydrophobic active sites of Cytochrome P450 (CYP) enzymes.
Electronic/Steric: The high ring strain (~25 kcal/mol) and geometric constraints of the azetidine ring impose an energetic barrier to the formation of the radical cation intermediate required for CYP-mediated
-carbon oxidation.
Physicochemical Basis of Stability
The metabolic fate of these heterocycles is dictated by their fundamental properties. The table below contrasts the key parameters affecting their interaction with metabolic enzymes.
Feature
Azetidine (4-membered)
Pyrrolidine (5-membered)
Impact on Metabolism
Ring Strain
~25.4 kcal/mol
~6.2 kcal/mol
High strain in azetidine disfavors the geometric planarization required for -oxidation intermediates.
Lipophilicity (LogP)
Baseline
+0.4 to +0.6
Azetidines are more polar. Lower LogP correlates with reduced intrinsic clearance ().
Basicity ()
~11.3 (Parent)
~11.3 (Parent)
Similar basicity, though azetidines can be slightly less basic depending on substitution, reducing lysosomal trapping potential.
Conformation
Puckered (Rigid)
Envelope (Flexible)
Azetidine's rigidity minimizes the "induced fit" adaptability often required for CYP catalysis.
Mechanisms of Metabolism[1][2]
Pyrrolidine: The Oxidative "Soft Spot"
Pyrrolidines are notorious for high intrinsic clearance due to facile oxidation at the
-carbon (adjacent to the nitrogen).
Mechanism: CYP450 enzymes abstract a hydrogen atom from the
-carbon.
Intermediate: A carbon-centered radical forms, followed by hydroxylation to a carbinolamine .
Outcome: The carbinolamine is unstable and typically collapses into a lactam (cyclic amide) or undergoes ring opening to form an amino-aldehyde. This destroys the pharmacophore.
Azetidine: The "Strain Shield"
Azetidines resist this oxidative pathway.
Mechanism: The formation of the
-carbon radical requires a change in hybridization that flattens the local geometry. In a highly strained 4-membered ring, this transition state is energetically unfavorable.
Result: The metabolic "hotspot" is effectively shielded. While azetidines can undergo ring opening via nucleophilic attack (e.g., by Glutathione) if activated by strong electron-withdrawing groups (e.g., sulfonyls), they are generally inert to the standard oxidative clearance that plagues pyrrolidines.
Visualization of Metabolic Pathways
The following diagram contrasts the metabolic fate of both rings.
Caption: Comparative metabolic pathways. Pyrrolidines undergo facile CYP-mediated
-oxidation to lactams, while azetidines resist this pathway due to ring strain energy barriers.
Case Study: Experimental Data Comparison
The following data, adapted from matched-pair studies in M5 antagonist discovery (PMC8409954) and antimycobacterial research (BioRxiv), illustrates the quantitative benefit of the azetidine scaffold.
Compound Scaffold
Structure Type
(Human Microsomes)
(min)
Interpretation
Pyrrolidine Analog
N-alkyl-pyrrolidine
> 150 µL/min/mg
< 10
Rapid clearance; likely requires b.i.d. or t.i.d. dosing.
Azetidine Analog
N-alkyl-azetidine
36 µL/min/mg
~ 45
Moderate/Low clearance; potential for q.d. dosing.
Fold Improvement
-
~4x Stability
~4.5x
Significant extension of half-life.
Note: While stability improves, researchers must monitor for hERG inhibition and genotoxicity (Ames test), as some strained amines can trigger false positives in toxicity screens, though unactivated azetidines are generally safe.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific analogs, use this standardized protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes and NADPH.
Materials
Microsomes: Pooled Human Liver Microsomes (20 mg/mL).
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).
Workflow Diagram
Caption: Step-by-step workflow for the in vitro microsomal stability assay used to determine intrinsic clearance (
).
Calculation of Intrinsic Clearance (
)
Determine Elimination Rate Constant (
):
Plot natural log of percent remaining drug vs. time. The slope of the linear regression is .
Calculate Half-life (
):
Calculate
:
Where is the incubation volume per mg of protein.
References
Discovery of a potent M5 antagonist with improved clearance profile.[1] Part 2: Pyrrolidine amide-based antagonists.
Source: PubMed Central (PMC)
URL:[Link]
In vitro ADME profile comparison of azetidine-containing fragments
Executive Summary In the pursuit of optimizing drug-like properties, the "Escape from Flatland" (increasing fraction of sp³ hybridized carbons, ) has become a central tenet of modern medicinal chemistry. Azetidines—satur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of optimizing drug-like properties, the "Escape from Flatland" (increasing fraction of sp³ hybridized carbons,
) has become a central tenet of modern medicinal chemistry. Azetidines—saturated four-membered nitrogen heterocycles—have emerged as high-value bioisosteres for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles like pyrrolidines and piperidines.[1][2]
This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiles of azetidine-containing fragments against their standard alternatives. It provides actionable data, mechanistic insights into metabolic stability, and validated experimental protocols for internal assessment.
Part 1: The Physicochemical Case for Azetidines[1][2]
The primary utility of the azetidine scaffold lies in its ability to modulate lipophilicity (LogD) and basicity (pKa) without significantly altering the steric vector of the parent molecule.
Comparative Physicochemical Matrix
The following table contrasts Azetidine with its direct structural competitors: Pyrrolidine (5-membered ring) and Piperidine (6-membered ring).[2]
Property
Azetidine ()
Pyrrolidine ()
Piperidine ()
Impact on Drug Design
LogP (Lipophilicity)
~0.1 (Lower)
~0.46
~0.84 (Higher)
Azetidine lowers LogD, improving solubility and reducing non-specific binding.
pKa (Basicity)
~11.3 (High)
~11.3
~11.2
High basicity can be a liability for permeability; often requires flanking EWGs (e.g., fluorines) to modulate to 7.5–9.0.
Ligand Efficiency (LE)
High
Moderate
Moderate
Smaller heavy atom count (HAC) improves LE scores.
Ring Strain
~26 kcal/mol
~6 kcal/mol
~0 kcal/mol
High strain alters N-lone pair geometry, affecting hERG binding and metabolic accessibility.
The Solubility & Permeability Trade-off
Azetidines often exhibit superior aqueous solubility compared to piperidines due to lower lipophilicity. However, the high pKa of the ring nitrogen means the molecule is predominantly ionized at physiological pH (7.4), which can limit passive permeability (PAMPA).
Design Strategy: To maximize the azetidine advantage, reduce the pKa by introducing electron-withdrawing groups (e.g., 3,3-difluoroazetidine or 3-hydroxyazetidine). This lowers the pKa into the physiological range, balancing solubility with membrane permeability.
Part 2: Metabolic Stability & Safety Profile
This is the critical differentiator. Azetidines are frequently employed to block metabolic "soft spots" found in larger rings.
Mechanism of Metabolic Stabilization
Metabolism of cyclic amines typically occurs via
-carbon oxidation (CYP450 mediated).
Piperidine/Pyrrolidine: The
-carbons are sterically accessible and electronically favorable for oxidation, leading to ring opening or N-dealkylation.
Azetidine:
Steric Shielding: The compact 4-membered ring sterically hinders the approach of the bulky CYP450 heme iron-oxo species.
Bond Angle Strain: The C-N-C bond angle in azetidine is compressed (~90°). Rehybridization intermediates required for oxidation are energetically unfavorable due to exacerbated ring strain.
Result: Replacing a piperidine with an azetidine often significantly reduces Intrinsic Clearance (
).
Safety Signal: hERG Inhibition
Basic amines are a known pharmacophore for hERG channel inhibition (cardiotoxicity risk).[3]
The Risk: High pKa + High LogP = High hERG risk.
The Azetidine Solution: While azetidines are basic, their significantly lower LogP compared to piperidines reduces the hydrophobic interaction required for hERG binding. Consequently, azetidine analogs often display wider safety margins.
Part 3: Validated Experimental Protocols
To generate the data supporting the profiles above, use the following self-validating protocols.
Microsomal Stability Assay (Determination of
)
Objective: Measure the rate of disappearance of the parent compound to calculate intrinsic clearance.[4]
Reagents:
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound (10 mM DMSO stock).
Positive Control: Verapamil (High clearance) or Dextromethorphan.
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Protocol Steps:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
Substrate Addition: Spike Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
minutes, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
Objective: Assess passive permeability independent of transporters.
Protocol Steps:
Donor Plate: Prepare 10 µM compound in pH 7.4 buffer. Add to donor wells.
Membrane: Coat the PVDF filter of the acceptor plate with 1% lecithin in dodecane (artificial lipid barrier).
Acceptor Plate: Fill acceptor wells with drug-free pH 7.4 buffer.
Incubation: Sandwich plates and incubate for 4 hours at room temperature in a humidity chamber.
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
Validation: High permeability control (Propranolol) should show
.
Part 4: Visualizing the Logic & Workflow
The following diagrams illustrate the decision-making logic for selecting azetidines and the experimental workflow for validation.
Decision Logic: The Azetidine Scan
This flowchart guides the medicinal chemist on when to deploy an azetidine fragment.
Caption: Decision matrix for implementing azetidine bioisosteres to resolve specific ADME liabilities.
Experimental Workflow: Microsomal Stability
This diagram details the critical steps in the
assay described in Section 3.1.
Caption: Step-by-step workflow for determining intrinsic clearance (
) using liver microsomes.
References
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515. [Link]
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability: are too many aromatic rings a bad thing?" Drug Discovery Today, 14(19-20), 1011-1020. [Link]
Di, L., et al. (2003). "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery." Journal of Biomolecular Screening, 8(4), 453–462. [Link]
Personal Protective Equipment (PPE) & Handling Guide: 3-[(3-Bromophenyl)methyl]azetidine
Part 1: Executive Safety Directive Handling 3-[(3-Bromophenyl)methyl]azetidine requires a safety protocol that goes beyond standard organic intermediate handling. As a researcher, you must recognize that this molecule po...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
Handling 3-[(3-Bromophenyl)methyl]azetidine requires a safety protocol that goes beyond standard organic intermediate handling. As a researcher, you must recognize that this molecule possesses two distinct structural motifs that drive its toxicity and reactivity profile:
The Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). This makes the secondary amine highly nucleophilic and prone to ring-opening reactions upon contact with biological electrophiles (DNA/Proteins), posing a risk of sensitization and chemical burns [1].
The Aryl Bromide Moiety: While less reactive than alkyl halides, the halogenated aromatic system increases lipophilicity, potentially facilitating dermal absorption [2].
The Core Directive: Treat this compound as a Corrosive and a Potential Sensitizer . Do not rely on "Irritant" classifications often found on preliminary SDSs for novel intermediates.
Part 2: Hazard Identification & Risk Logic
The following decision logic illustrates why specific PPE is selected based on the molecular structure.
Figure 1: Structural Hazard Analysis. The high ring strain and basicity dictate the requirement for enhanced barrier protection beyond standard laboratory wear.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for azetidine handling. Use the following matrix to select equipment.
Protection Zone
Standard Requirement
Technical Justification & Specification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Why: Safety glasses have gaps. Azetidine vapors or dust are lachrymatory and corrosive to the cornea. Goggles provide a seal against vapors and splashes.
Dermal (Hand)
Double Nitrile (Min 5 mil outer)
Why: Amines can permeate thin nitrile. Protocol: Wear a 4-mil inner glove (colored) and a 5-mil outer glove (black/blue). If the outer glove tears, the color contrast gives immediate visual warning. Change outer gloves every 30 mins.
Dermal (Body)
Lab Coat + Chemical Apron
Why: Standard cotton coats absorb liquids, holding corrosives against the skin. Use a chemically resistant apron (Tyvek or Rubber) during transfer steps.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Why: Inhalation of amine vapors causes respiratory tract edema. If handling solids outside a hood (not recommended), a P100/OV respirator is mandatory.
Part 4: Operational Protocols
A. Weighing & Transfer (Solid State)
The solid free base or salt can be electrostatic and "fly," increasing inhalation risk.
Engineering Control: Operate strictly inside a certified chemical fume hood.
Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. This prevents the "jumping" of light organic solids.
Transfer: Do not dump. Use a wide-mouth funnel. If the solid is caked, do not chip at it with force; dissolve it in the shipping container if possible to transfer as a liquid.
B. Reaction Setup (Liquid State)
Solubilization increases permeation risks.
Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, be aware that these solvents carry the azetidine through glove material faster than the neat compound [3].
Glove Upgrade: If using DCM as a solvent, switch to Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash contact.
Quenching: Azetidines are basic. Quench reactions slowly into acidic media to avoid violent exotherms, but ensure the pH is monitored to prevent runaway hydrolysis if the ring opens rapidly.
Part 5: Emergency Response & Disposal
Spill Response Decision Tree
Follow this logic immediately upon a spill event.
Figure 2: Emergency Spill Protocol. Note the specific instruction to avoid dust generation for solids.
Disposal Specifications
Waste Stream:Halogenated Organic . (Due to the Bromine atom).
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or acid chlorides in the waste container, as this may generate toxic fumes or heat.
Labeling: Clearly tag as "Basic, Halogenated, Toxic."
References
Padwa, A. (2012). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
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